

# HPLC method for quantification of Naringenin in plasma

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## Compound of Interest

Compound Name:	Naringenin
CAS No.:	67604-48-2
Cat. No.:	B018129

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Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of **Naringenin** in Human Plasma

## Executive Summary & Scientific Rationale

**Naringenin** is a bioactive flavanone ubiquitous in citrus fruits (grapefruit, oranges) with significant anti-inflammatory, antioxidant, and metabolic properties. However, its quantification in human plasma presents two distinct bioanalytical challenges:

- **Rapid Phase II Metabolism:** Upon ingestion, **naringenin** undergoes extensive first-pass metabolism in the liver and intestine, converting >95% of the aglycone into **naringenin-7-O-glucuronide** and sulfates. Therefore, quantifying "total **naringenin**" requires a robust enzymatic hydrolysis step.
- **Ionization Sensitivity:** As a polyphenolic compound ( ), **naringenin** is susceptible to peak tailing and retention time shifts if the mobile phase pH is not strictly controlled to suppress ionization.

This protocol details a validated, sensitive HPLC-UV method utilizing Liquid-Liquid Extraction (LLE) and Enzymatic Hydrolysis. We utilize Hesperetin as the Internal Standard (IS) due to its structural homology (methoxy-substitution at C4'), ensuring it tracks extraction efficiency and detector response linearly with the analyte.

## Reagents & Equipment

### Chemicals[1][2][3][4][5][6][7]

- Analyte: **Naringenin** (Standard grade, >98% purity).
- Internal Standard (IS): Hesperetin (preferred) or 7-Ethoxycoumarin.
- Enzyme:
  - Glucuronidase/Sulfatase (Type H-1 from *Helix pomatia*).
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ethyl Acetate (Extraction solvent), Glacial Acetic Acid.
- Buffer: 0.1 M Sodium Acetate buffer (pH 5.0) for enzymatic incubation.

## Instrumentation

- HPLC System: Binary pump, Degasser, Autosampler, Column Oven.
- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) set to 288 nm.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB or Inertsil ODS-3), 250 mm x 4.6 mm, 5 μm particle size.

## Method Development & Chromatography

Causality of Conditions:

- **Stationary Phase:** A C18 column provides necessary hydrophobic interaction. A 250mm length is recommended to resolve **Naringenin** from the plasma matrix void volume and the Internal Standard.
- **Mobile Phase Acidification:** The addition of 0.1% to 1% Acetic Acid is non-negotiable. It suppresses the ionization of the phenolic hydroxyl groups, keeping **Naringenin** in its neutral form. This prevents interaction with residual silanols on the column, sharpening the peak shape.
- **Detection Wavelength:** **Naringenin** exhibits an absorption maximum ( ) at 288–292 nm due to the conjugation of the B-ring with the carbonyl group.

## Chromatographic Conditions Table

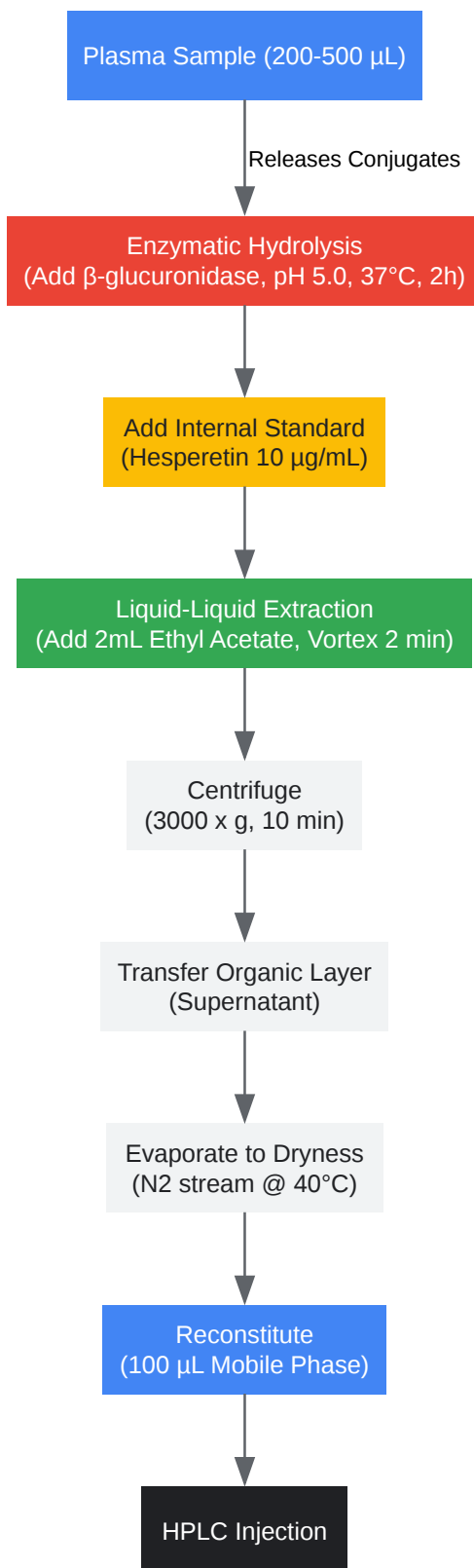
Parameter	Setting
Column Temp	35°C (Controls viscosity and retention reproducibility)
Flow Rate	1.0 mL/min
Injection Vol	20 - 50 L (Depending on sensitivity requirements)
Detection	UV @ 288 nm
Run Time	15 - 18 minutes
Mobile Phase	Isocratic: Acetonitrile : Water (containing 1% Acetic Acid) Ratio: 35 : 65 (v/v)

Note: If matrix interference is observed late in the run, a gradient wash to 90% ACN may be added after the analyte elutes.

## Sample Preparation Protocol

This workflow includes the critical hydrolysis step. If measuring only free **naringenin** (aglycone), skip steps 2 and 3.

## Workflow Visualization



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Caption: Step-by-step workflow for the extraction of total **Naringenin** from plasma, including the obligatory enzymatic hydrolysis step.

## Detailed Steps:

- Aliquot: Transfer 200

µL of thawed plasma into a 2.0 mL Eppendorf tube or glass vial.

- Buffer Addition: Add 200

µL of 0.1 M Sodium Acetate buffer (pH 5.0).

- Hydrolysis (Critical): Add 20

µL of

β-glucuronidase/sulfatase solution. Vortex gently. Incubate at 37°C for 2 hours in a water bath or heating block.

- Why: This cleaves the glucuronide moiety, releasing the aglycone **naringenin** for detection.

- Internal Standard: Add 50

µL of Hesperetin working solution (e.g., 5

µg/mL in Methanol). Vortex.

- Extraction: Add 1.0 mL of Ethyl Acetate.

- Why Ethyl Acetate? It offers high recovery for flavonoids while leaving behind most polar plasma proteins and salts.

- Agitation: Vortex vigorously for 2 minutes.

- Phase Separation: Centrifuge at 3,000

g for 10 minutes at 4°C.

- Evaporation: Transfer the upper organic layer (supernatant) to a clean glass tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
- Reconstitution: Dissolve the residue in 100

L of Mobile Phase. Vortex for 1 minute and transfer to an HPLC vial with insert.

## Validation & Quality Control (Self-Validating System)

To ensure trustworthiness, the method must meet FDA Bioanalytical Method Validation guidelines.

Parameter	Acceptance Criteria	Notes
Linearity		Range: 10 – 2000 ng/mL
Accuracy	85-115%	(80-120% at LLOQ)
Precision (RSD)	< 15%	Intra-day and Inter-day
Recovery	> 70%	Consistent across Low, Med, High QC
Selectivity	No interfering peaks	Check blank plasma at retention times of Naringenin (~9 min) and IS (~12 min)

Calculation Formula: Quantification is based on the ratio of peak areas:

Calculate concentration using the linear regression equation (

) derived from the calibration curve.

## Troubleshooting Guide

- Problem: Split Peaks or Tailing.
  - Cause: pH of mobile phase is too high (> 4.0).
  - Fix: Freshly prepare mobile phase with 1% Acetic Acid. Ensure column is not voided.

- Problem: Low Recovery (<50%).
  - Cause: Incomplete phase separation or emulsion during LLE.
  - Fix: Increase centrifugation speed or time. Ensure the organic layer is fully removed without disturbing the aqueous layer.
- Problem: Drifting Retention Times.
  - Cause: Temperature fluctuation or column equilibration.
  - Fix: Use a column oven at 35°C. Equilibrate column for 30 mins before first injection.

## References

- Kanaze, F. I., et al. (2004). Validated high-performance liquid chromatographic method utilizing solid-phase extraction for the simultaneous determination of **naringenin** and hesperetin in human plasma. *Journal of Chromatography B*, 801(2), 363-367.[1]
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